molecular formula C7H5BCl2O3 B6301279 3,4-Dichloro-2-formylphenylboronic acid CAS No. 2121512-56-7

3,4-Dichloro-2-formylphenylboronic acid

Cat. No. B6301279
CAS RN: 2121512-56-7
M. Wt: 218.83 g/mol
InChI Key: ODOJGKPUZLBREY-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-formylphenylboronic acid is a type of organoboron compound . It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .


Synthesis Analysis

The synthesis of similar compounds like 4-formylyphenylboronic acid has been reported. The process involves the use of starting materials like 4-bromobenzaldehyde, boronic esters of higher alcohols, and butyllithium . More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-2-formylphenylboronic acid is C7H5BCl2O3 . The average mass is approximately 218.83 Da .


Chemical Reactions Analysis

Phenylboronic acids, like 3,4-Dichloro-2-formylphenylboronic acid, are often used as starting compounds for the corresponding potassium aryl trifluoroborates . They are also used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Scientific Research Applications

Boronic Acid Derivatives in Medicinal Chemistry

Researchers have explored the medicinal potential of boronic acid derivatives, including 3,4-Dichloro-2-formylphenylboronic acid pinacol ester:

Safety and Hazards

The safety data sheet of similar compounds suggests that they may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear suitable protective clothing .

Mechanism of Action

Target of Action

The primary target of 3,4-Dichloro-2-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in organic synthesis .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can be influenced by its boronic ester form .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific organic compounds synthesized and their interactions with cellular components.

Action Environment

The action, efficacy, and stability of 3,4-Dichloro-2-formylphenylboronic acid can be influenced by various environmental factors. These include the pH of the reaction environment, the presence of a suitable catalyst (such as palladium), and the temperature and pressure conditions . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura cross-coupling .

properties

IUPAC Name

(3,4-dichloro-2-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJGKPUZLBREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Cl)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-formylphenylboronic acid

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